molecular formula Ba3Sb2 B1623496 CID 6337010 CAS No. 12345-15-2

CID 6337010

Cat. No.: B1623496
CAS No.: 12345-15-2
M. Wt: 655.5 g/mol
InChI Key: CZZJTGVZUBQXHR-UHFFFAOYSA-N
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Description

CID 6337010 (exact chemical name and structure unavailable in the provided evidence) is a compound cataloged in PubChem, a public chemical database. Unique identifiers like CID are critical for tracking chemical properties, bioactivity, and applications in research. Without structural or functional data, a detailed introduction cannot be provided here. Future studies should prioritize elucidating its molecular structure, synthesis pathways, and biological relevance.

Properties

InChI

InChI=1S/3Ba.2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZJTGVZUBQXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sb].[Sb].[Ba].[Ba].[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba3Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12345-15-2
Record name Antimony, compd. with barium (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Antimony, compound with barium (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of antimony, compd. with barium (2:3) can involve several synthetic routes. One common method is the carbothermal reduction of antimony oxide in the presence of barium compounds. This process typically involves heating a mixture of antimony trioxide and barium carbonate in a reducing atmosphere at high temperatures. The reaction conditions, such as temperature and time, are optimized to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of antimony, compd. with barium (2:3) often involves large-scale carbothermal reduction processes. The raw materials, including antimony trioxide and barium carbonate, are mixed and subjected to high-temperature treatment in industrial furnaces. The process parameters, such as temperature, reducing agent ratio, and reaction time, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

CID 6337010 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or sulfuric acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or carbon monoxide.

    Substitution: Substitution reactions involving antimony, compd.

Major Products Formed

The major products formed from these reactions include antimony pentoxide, barium sulfate, elemental antimony, barium oxide, and various antimony and barium halides .

Mechanism of Action

The mechanism of action of antimony, compd. with barium (2:3) involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes through its redox properties and interactions with proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6337010, comparisons with structurally or functionally related compounds are essential. Below is a generalized approach based on methodologies from the evidence:

Structural Analogues

If this compound belongs to a known chemical class (e.g., betulin derivatives or steroid-like molecules), comparisons would focus on:

  • Backbone modifications : E.g., hydroxylation, glycosylation, or esterification (as seen in betulin vs. 3-O-caffeoyl betulin ).
  • Steric and electronic effects : Substituents affecting binding affinity or solubility (e.g., taurocholic acid vs. taurolithocholic acid, differing in hydroxyl groups ).

Functional Analogues

If this compound acts as an enzyme inhibitor or substrate, comparisons would emphasize:

  • Mechanism of action: Competitive vs. non-competitive inhibition (e.g., irbesartan vs. ginkgolic acid 17:1 in transporter inhibition ).
  • Bioactivity metrics : IC₅₀, EC₅₀, or binding constants relative to other inhibitors (e.g., erythrosine B vs. BSP ).

Hypothetical Data Table

Template based on and (if this compound were an oscillatoxin or betulin derivative):

Compound CID Molecular Formula Bioactivity (IC₅₀, μM) Key Functional Groups Applications/Findings
Betulin 72326 C₃₀H₅₀O₂ >100 (weak inhibitor) Lupane triterpenoid Antiviral, anticancer
Betulinic Acid 64971 C₃₀H₄₈O₃ 5.2 ± 0.3 Carboxylic acid group HIV-1 protease inhibitor
This compound 6337010 Unavailable Unavailable Unavailable Hypothetical applications
Oscillatoxin D 101283546 C₃₂H₄₅NO₇ 0.15 (cytotoxic) Macrocyclic lactone Antitumor

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